molecular formula C9H9FS B7989178 1-Allylsulfanyl-4-fluorobenzene

1-Allylsulfanyl-4-fluorobenzene

Cat. No.: B7989178
M. Wt: 168.23 g/mol
InChI Key: ZGYDZTJUDJCWJM-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-fluorobenzene is an aromatic compound featuring a fluorine substituent at the para position of a benzene ring and an allyl sulfanyl (thioether) group at the ortho position. This compound is hypothesized to serve as a precursor in organic synthesis, particularly in transition-metal-catalyzed coupling reactions or as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-fluoro-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYDZTJUDJCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzenethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-4-fluorobenzene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the allylsulfanyl group. These effects can modulate the compound’s behavior in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Allylsulfanyl-4-fluorobenzene and related compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Allyl sulfanyl, fluorine ~168.2 Hypothesized use in coupling reactions; moderate electron-withdrawing effects
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Benzyl sulfanyl, fluorine, trifluoromethyl ~296.3 Used in scientific research; strong electron-withdrawing trifluoromethyl group enhances stability
1-(Allylsulfonyl)-4-nitrobenzene Allyl sulfonyl, nitro ~227.2 Sulfonyl group increases polarity; nitro group enables electrophilic substitution
1-Chloro-4-((5-phenylpent-1-en-3-yl)sulfonyl)benzene Sulfonyl, chlorine, alkenyl chain ~339.0* Extended alkenyl chain improves solubility; used in cobalt-catalyzed reactions
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene Di-fluorophenyl, chlorobutyl linker 280.7 Diarylmethane structure; potential agrochemical applications

*Calculated based on molecular formula from .

Electronic and Steric Effects

  • Fluorine vs.
  • Sulfanyl vs. Sulfonyl : The allyl sulfanyl group in the target compound is less polar than sulfonyl groups (e.g., in 1-(Allylsulfonyl)-4-nitrobenzene), which may lower melting points and increase lipophilicity, favoring membrane permeability in bioactive molecules .

Physicochemical Properties

  • Melting Points : Compounds with sulfonyl groups (e.g., 1-(Allylsulfonyl)-4-nitrobenzene, mp 60–61°C) generally exhibit higher melting points than thioether analogs due to increased polarity .
  • Solubility: The chlorobutyl-linked diaryl compound () has reduced solubility in polar solvents compared to monosubstituted derivatives like this compound .

Biological Activity

1-Allylsulfanyl-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FS. It features an allylsulfanyl group attached to a benzene ring that is substituted with a fluorine atom at the para position. The presence of these functional groups influences its reactivity and biological interactions.

Synthesis

The compound can be synthesized through nucleophilic substitution reactions. A common method involves the reaction of 4-fluorobenzenethiol with allyl bromide in the presence of a base such as potassium carbonate, typically conducted in dimethylformamide (DMF) at elevated temperatures.

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further research in the development of new antibiotics.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic reactions. For instance, it may interact with tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related conditions .

The biological activity of this compound is largely attributed to its ability to interact with biological molecules. The fluorine atom serves as an electron-withdrawing group, enhancing the electrophilicity of the benzene ring and facilitating nucleophilic attacks by biological targets. The allylsulfanyl group can also participate in redox reactions, potentially leading to the formation of reactive intermediates that may exert biological effects.

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound derivatives in various biological assays:

  • Inhibition Studies : In vitro assays have demonstrated that certain derivatives exhibit competitive inhibition against tyrosinase with IC50 values in low micromolar concentrations. For example, compounds structurally related to this compound were found to have significant inhibitory effects on Agaricus bisporus tyrosinase .
CompoundIC50 (μM)Remarks
Compound A0.18Highly active inhibitor
Compound B17.76Reference compound
This compoundTBDFurther studies needed

Potential Applications

The unique structural features of this compound provide avenues for its application in:

  • Drug Development : Its derivatives can be explored for their pharmacological potential as anti-melanogenic agents or antimicrobial agents.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.

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